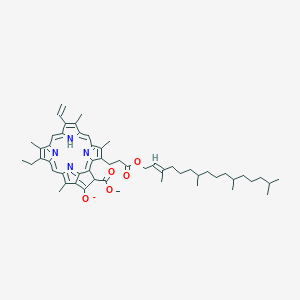

Protochlorophyll a

Description

Properties

Molecular Formula |

C55H71N4O5- |

|---|---|

Molecular Weight |

868.2 g/mol |

IUPAC Name |

16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-4-olate |

InChI |

InChI=1S/C55H72N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,51,56,61H,1,14-25,27H2,2-12H3/p-1/b34-26+,42-28?,46-29?,47-30?,52-50? |

InChI Key |

HPNICGBMKWMZPC-QMATWKDLSA-M |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)N6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)N6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C |

Synonyms |

protochlorophyll protochlorophyll a protochlorophylls |

Origin of Product |

United States |

Biochemical Pathways of Protochlorophyll a Formation

Initial Steps of Tetrapyrrole Biosynthesis Leading to Protochlorophyllide (B1199321)

The initial phase of this pathway establishes the basic tetrapyrrole skeleton, which is then modified in subsequent steps to form various essential molecules, including heme and chlorophyll (B73375). bioone.orgoup.com

Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG), a pyrrole (B145914) ring that serves as the fundamental building block for tetrapyrroles. researchgate.netucla.edu Four molecules of PBG are then polymerized to create a linear tetrapyrrole, hydroxymethylbilane. oup.comannualreviews.org This linear molecule is subsequently cyclized by the enzyme uroporphyrinogen III synthase to form uroporphyrinogen III, the first cyclic tetrapyrrole intermediate. annualreviews.orgwikidoc.org This step is crucial as it establishes the correct isomeric configuration of the macrocycle.

Uroporphyrinogen III undergoes a series of decarboxylation and oxidation reactions to be converted into protoporphyrin IX. researchgate.netwikipedia.org Protoporphyrin IX is a key branch point in the tetrapyrrole pathway. bioone.orgnih.govnih.gov The insertion of ferrous iron (Fe²⁺) into protoporphyrin IX by ferrochelatase leads to the formation of heme, while the insertion of magnesium (Mg²⁺) by magnesium chelatase commits the molecule to the chlorophyll biosynthetic pathway, forming magnesium protoporphyrin IX. wikipedia.orgnih.govnih.gov

Porphobilinogen and Uroporphyrinogen III Derivatization

Enzymatic Steps from Magnesium Protoporphyrin IX to Protochlorophyllide

Once committed to the chlorophyll branch, magnesium protoporphyrin IX undergoes further enzymatic modifications to become protochlorophyllide.

Magnesium chelatase is a multi-subunit enzyme that catalyzes the insertion of Mg²⁺ into protoporphyrin IX, a crucial and highly regulated step. frontiersin.orgresearchgate.net This enzyme is composed of three distinct subunits: ChlI, ChlD, and ChlH. frontiersin.orgasm.org The reaction is ATP-dependent and proceeds in two stages: an activation step followed by the chelation step. nih.govuniprot.org The activity of magnesium chelatase is a major regulatory point, influenced by factors such as light and the developmental stage of the chloroplast. frontiersin.org

Following the insertion of magnesium, the next significant event is the formation of the fifth isocyclic ring, ring E, which is a characteristic feature of chlorophylls. ucla.edunih.gov This reaction is catalyzed by the enzyme Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase. nih.govfrontiersin.orgigem.org The substrate for this reaction is Mg-protoporphyrin IX monomethyl ester, which is formed by the methylation of Mg-protoporphyrin IX. ucla.edupnas.org The cyclase converts this substrate into 3,8-divinyl protochlorophyllide a. nih.govpnas.org In oxygenic phototrophs, this enzyme is oxygen-dependent and consists of a catalytic subunit (AcsF) and an auxiliary protein (Ycf54). nih.govpnas.org

The final step in the formation of protochlorophyll (B228337) a is the esterification of the propionic acid side chain on ring D of protochlorophyllide a with a long-chain alcohol, typically phytol (B49457). This reaction is catalyzed by the enzyme chlorophyll synthase.

Magnesium Chelatase Activity in Chlorophyll Precursor Synthesis

Distinction and Interconversion of Divinyl and Monovinyl Protochlorophyllide Forms

The biosynthesis of chlorophyll a does not follow a single linear path but rather a complex, multi-branched network. nih.gov A critical juncture in this pathway is the existence and interconversion of two key precursor forms: divinyl (DV) protochlorophyllide and monovinyl (MV) protochlorophyllide. nih.govresearchgate.net These two forms are structurally distinct, with divinyl protochlorophyllide possessing vinyl groups at both the C3 and C8 positions of the macrocycle, while monovinyl protochlorophyllide has a vinyl group at the C3 position and an ethyl group at the C8 position.

The existence of these two parallel pathways, the divinyl and monovinyl routes, contributes significantly to the biosynthetic heterogeneity of chlorophyll formation in higher plants. nih.gov The primary enzyme responsible for mediating the connection between these two branches is 8-vinyl reductase (EC 1.3.1.75), also known as divinyl reductase (DVR). frontiersin.orgnih.gov This NADPH-dependent enzyme catalyzes the reduction of the 8-vinyl group on the DV-protochlorophyllide molecule to an ethyl group, thereby converting it to MV-protochlorophyllide. frontiersin.orgnih.gov

The activity and regulation of 8-vinyl reductase lead to different patterns of precursor accumulation among plant species, which has led to their classification into distinct greening groups. nih.govnih.gov For instance, some plants accumulate primarily MV-protochlorophyllide when grown in the dark and DV-protochlorophyllide in the light (termed dark monovinyl/light divinyl, or DMV-LDV plants), while others accumulate DV-protochlorophyllide regardless of light conditions (dark divinyl/light divinyl, or DDV-LDV plants). frontiersin.orgnih.gov Barley is a classic example of a DMV-LDV species, where the divinyl and monovinyl routes are strongly interconnected at the protochlorophyllide level. nih.gov In contrast, cucumber is a DDV-LDV species where this interconversion is less pronounced on the same time scale. nih.gov

Table 1: Comparison of Divinyl and Monovinyl Protochlorophyllide

| Feature | Divinyl Protochlorophyllide (DV-Pchlide) | Monovinyl Protochlorophyllide (MV-Pchlide) |

|---|---|---|

| Structure | Contains two vinyl groups (-CH=CH₂) | Contains one vinyl group and one ethyl group (-CH₂CH₃) |

| Biosynthetic Role | Precursor in the divinyl branch of chlorophyll synthesis. frontiersin.org | Precursor in the monovinyl branch of chlorophyll synthesis. frontiersin.org |

| Conversion | Can be converted to MV-Pchlide by 8-vinyl reductase. frontiersin.org | Can be formed from DV-Pchlide. frontiersin.org |

Table 2: Plant Greening Group Classification Based on Protochlorophyllide Accumulation

| Greening Group | Example Plant | Accumulation Pattern |

|---|---|---|

| Dark Monovinyl/Light Divinyl (DMV-LDV) | Barley (Hordeum vulgare) | Accumulates MV-Pchlide in darkness and DV-Pchlide in light. frontiersin.orgnih.gov |

| Dark Divinyl/Light Divinyl (DDV-LDV) | Cucumber (Cucumis sativus), Arabidopsis | Accumulates mainly DV-Pchlide in both dark and light conditions. frontiersin.orgnih.gov |

Phytylation of Protochlorophyllide to Yield Protochlorophyll a

Protochlorophyllide is characterized by its phytol-free porphyrin structure. wikipedia.orgontosight.ai The terminal stage of chlorophyll a biosynthesis involves two crucial transformations: the reduction of the D-ring of the macrocycle and the esterification with a phytol tail. ontosight.aiontosight.ai The primary substrate for the critical photoreduction step is protochlorophyllide itself, not its phytylated form. msu.ruannualreviews.org

The reduction of protochlorophyllide to chlorophyllide a is catalyzed by the enzyme protochlorophyllide reductase (POR). wikipedia.orgwikipedia.org This reaction is light-dependent in angiosperms, utilizing light-dependent POR (LPOR), while other organisms like gymnosperms and algae also possess a light-independent (dark-operative) version of the enzyme (DPOR). wikipedia.orgwikipedia.org

Following the reduction of the D-ring to form chlorophyllide a, the final step is the attachment of a long isoprenoid alcohol chain, typically phytol. This esterification reaction is catalyzed by the enzyme chlorophyll synthase (EC 2.5.1.111). Chlorophyll synthase adds the phytol tail to chlorophyllide a, yielding the final chlorophyll a molecule.

While the main biosynthetic pathway involves the reduction of protochlorophyllide before phytylation, pools of esterified protochlorophyll (referred to as this compound) have been identified in etiolated plant tissues. msu.ruannualreviews.org These molecules, often esterified with alcohols like geranylgeraniol, are generally considered not to be on the primary path to chlorophyll a, as the POR enzyme is specific to the phytol-free protochlorophyllide substrate. msu.ruannualreviews.orgbohrium.com Therefore, "this compound" represents a phytylated form that is distinct from the direct precursor, protochlorophyllide a, which undergoes photoreduction.

Table 3: Key Compounds in the Final Steps of Chlorophyll a Synthesis

| Compound Name | Core Structure | Side Chain | Key Transformation |

|---|---|---|---|

| Protochlorophyllide a | Porphyrin ring with an unreduced D-ring. wikipedia.org | Lacks a phytol tail. wikipedia.orgontosight.ai | Substrate for Protochlorophyllide Reductase. |

| Chlorophyllide a | Porphyrin ring with a reduced D-ring. wikipedia.org | Lacks a phytol tail. ontosight.ai | Product of protochlorophyllide reduction; substrate for Chlorophyll Synthase. |

| Chlorophyll a | Porphyrin ring with a reduced D-ring. | Esterified with a phytol tail. ontosight.ai | Final product of the pathway. |

Enzymology and Catalytic Mechanisms in Protochlorophyll a Conversion

Light-Dependent Protochlorophyllide (B1199321) Oxidoreductase (LPOR)

LPOR is a single-subunit enzyme that harnesses light energy to catalyze the reduction of protochlorophyllide. pnas.orgnih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.orgpnas.org Found in plants, algae, and cyanobacteria, LPOR is the exclusive enzyme for this reaction in angiosperms, making their greening process entirely light-dependent. nih.govmaxapress.com

Catalytic Reduction of the C17-C18 Double Bond

The fundamental reaction catalyzed by LPOR is the stereospecific reduction of the C17-C18 double bond in the D-ring of protochlorophyllide to produce chlorophyllide a. researchgate.netpnas.orgbiorxiv.org This conversion is a key regulatory point in the chlorophyll (B73375) biosynthesis pathway. rsc.org The reaction mechanism involves the trans addition of a hydride ion and a proton across the double bond. researchgate.net

Role of NADPH as a Hydride Donor in LPOR-Catalyzed Reactions

LPOR utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor and the source of the hydride ion. researchgate.netbiorxiv.org In the catalytic cycle, LPOR, protochlorophyllide (Pchlide), and NADPH form a ternary complex. maxapress.comoup.com Upon photoactivation of the bound Pchlide, a hydride is transferred from the pro-S face of the nicotinamide ring of NADPH to the C17 position of the Pchlide molecule. pnas.orgbiorxiv.orgacs.org

Recent computational studies suggest a multi-step mechanism where photoexcitation of Pchlide triggers electron transfer from NADPH to Pchlide. This initial electron transfer facilitates the subsequent hydrogen atom transfer by weakening the C-H bond in NADPH. acs.org This photochemical process is responsible for the remarkably fast rate of hydride transfer observed in LPOR catalysis. acs.org

Involvement of Conserved Tyrosine Residues in Proton Transfer

Following the hydride transfer, a proton is transferred to the C18 position of the substrate. nih.govacs.org For a long time, a conserved tyrosine residue (e.g., Tyr193 in cyanobacterial LPORs) was considered the most likely proton donor. pnas.orgacs.org This model proposed that the tyrosine residue, located in the active site, donates a proton to complete the reduction reaction. pnas.orgukri.org

However, more recent research using fluorinated tyrosine analogues has challenged this long-standing model. nih.gov These studies suggest that the conserved tyrosine is likely crucial for substrate binding rather than direct participation in the proton transfer. nih.gov An alternative mechanism has been proposed where a cysteine residue, located before the lid helix of the enzyme, may act as the proton donor. nih.gov Another computational study has proposed a mechanism involving an initial excited-state electron transfer from a key tyrosine residue (Tyr189) to the substrate, which dramatically increases the acidity of the tyrosine, allowing it to donate a proton to the C18 position via an intermediary water molecule. ufp.pt

The dynamics of proton transfer appear to differ between prokaryotic and eukaryotic LPORs. In cyanobacterial LPORs, protein dynamics coupled to solvent dynamics are thought to optimize the donor-acceptor distance for proton transfer. acs.orgnih.gov These extended dynamic networks are absent in the more rapidly reacting algal and plant LPORs, suggesting an evolutionary optimization of the active site architecture. pnas.orgnih.gov

Structural Insights into the LPOR-Protochlorophyllide-NADPH Ternary Complex

The formation of a stable ternary complex between LPOR, protochlorophyllide, and NADPH is a prerequisite for the light-driven catalysis. pnas.orgoup.com Crystal structures of cyanobacterial LPORs in complex with NADPH have provided significant insights into the enzyme's architecture. pnas.orgrcsb.org These structures reveal a Rossmann fold typical for NAD(P)H-binding and a distinct substrate-binding cavity near the nicotinamide end of the cofactor. wikipedia.orgpnas.org

The active site is a clam-shaped cavity formed by conserved residues. pnas.org Structural models and simulations of the ternary complex have identified key interactions within the active site that are important for binding and orienting the protochlorophyllide substrate for efficient photocatalysis. rcsb.orgresearchgate.net The binding of the substrate is thought to induce conformational changes in the enzyme. pnas.org The precise binding mode of protochlorophyllide and the full structure of the active ternary complex have been subjects of ongoing research, with recent cryo-EM structures providing a clearer picture of the active conformation. uj.edu.pl

Substrate Specificity and Enzyme Kinetics of LPOR

Enzyme kinetics studies provide a quantitative understanding of an enzyme's efficiency and its affinity for its substrates. nih.govnumberanalytics.com For LPOR, the key substrates are protochlorophyllide and NADPH. rsc.org The Michaelis-Menten model is often used to describe the relationship between the reaction rate and the concentration of these substrates. numberanalytics.comteachmephysiology.com

Steady-state kinetic analysis of LPOR from the thermophilic cyanobacterium Thermosynechococcus elongatus has been performed. rsc.org The results of this study are summarized in the table below.

| Kinetic Parameter | Value | Substrate |

| Vmax | 0.53 µM min⁻¹ | - |

| Km | 1.8 µM | Protochlorophyllide |

| Km | 0.013 µM | NADPH |

| Data from a study on LPOR from Thermosynechococcus elongatus. rsc.org |

Light-Independent Protochlorophyllide Reductase (DPOR)

In contrast to LPOR, the dark-operative protochlorophyllide reductase (DPOR) catalyzes the reduction of protochlorophyllide to chlorophyllide in an ATP-dependent manner, without the requirement of light. wikipedia.orgmaxapress.com This enzyme is found in gymnosperms, ferns, algae, mosses, and various bacteria, but is absent in angiosperms. cabidigitallibrary.orgresearchgate.net DPOR is highly sensitive to oxygen, which likely drove the evolution of the oxygen-insensitive LPOR. wikipedia.orgmaxapress.com

Structurally and evolutionarily, DPOR is related to nitrogenase, the enzyme responsible for converting atmospheric nitrogen to ammonia. acs.orgiucr.org DPOR is a multi-subunit enzyme complex. researchgate.net It consists of two main components: an electron-donating component (L-protein, a dimer of BchL subunits) and a catalytic component (NB-protein, a heterotetramer of BchN and BchB subunits). cabidigitallibrary.orgnih.govbiorxiv.org

Subunit Composition and Functional Characteristics (ChlL, ChlN, ChlB)

The dark-operative protochlorophyllide oxidoreductase (DPOR) is a complex enzyme composed of three distinct subunits encoded by the chlL, chlN, and chlB genes. acs.orgcabidigitallibrary.org These subunits assemble into a functional enzyme that is structurally and mechanistically homologous to nitrogenase. wikipedia.orgresearchgate.net The operational DPOR enzyme consists of two main components: a catalytic heterotetramer and a transiently-bound ATPase dimer. wikipedia.org

The catalytic core, often referred to as the NB-protein, is a heterotetramer with a (ChlN-ChlB)₂ stoichiometry. researchgate.netnih.gov This component houses the substrate-binding site and a [4Fe-4S] iron-sulfur cluster essential for catalysis. nih.govnih.gov The ChlN and ChlB subunits show low but significant sequence similarity to the NifD and NifK subunits of the nitrogenase MoFe protein, respectively. nih.gov Each ChlN/ChlB half of the tetramer contains a substrate-binding pocket enriched with aromatic residues and an intersubunit [4Fe-4S] cluster. nih.gov

The second component is the L-protein, a homodimer of the ChlL subunit, which functions as the ATP-dependent reductase. researchgate.netnih.gov The ChlL₂ dimer contains a single intersubunit [4Fe-4S] cluster and is responsible for binding Mg-ATP and transferring electrons to the catalytic (ChlN/ChlB)₂ complex. researchgate.netebi.ac.ukoup.com The ChlL subunit is analogous to the NifH protein (the Fe protein) of nitrogenase. nih.gov The binding of ATP to the L-protein induces a conformational change that allows it to dock with the NB-protein and facilitate electron transfer. nih.gov Following electron transfer and subsequent ATP hydrolysis, the L-protein dissociates from the catalytic core. nih.gov This entire process must occur twice to deliver the two electrons necessary for the reduction of one molecule of protochlorophyllide a.

| Subunit | Gene | Oligomeric State | Key Features | Nitrogenase Homolog | Primary Function |

|---|---|---|---|---|---|

| ChlL | chlL | Homodimer (L-protein) | Intersubunit [4Fe-4S] cluster, ATP-binding sites | NifH (Fe protein) | ATP-dependent electron donor to the catalytic component |

| ChlN | chlN | Heterotetramer ((ChlN-ChlB)₂) (NB-protein) | Part of the substrate-binding pocket, contributes to the catalytic [4Fe-4S] cluster | NifD (MoFe protein subunit) | Catalyzes the reduction of protochlorophyllide a |

| ChlB | chlB | Part of the substrate-binding pocket, contributes to the catalytic [4Fe-4S] cluster | NifK (MoFe protein subunit) |

Mechanistic Similarities and Differences with Nitrogenase

The evolutionary relationship between DPOR and nitrogenase is evident in their striking structural and mechanistic parallels. researchgate.net Both are complex metalloenzymes that catalyze challenging reduction reactions coupled to ATP hydrolysis. researchgate.netosti.gov

Similarities:

Subunit Architecture: Both enzymes are composed of two primary components: a catalytic component and a reductase component. DPOR's (ChlN/ChlB)₂ complex is structurally analogous to the nitrogenase MoFe protein (NifDK), and the DPOR ChlL₂ protein corresponds to the nitrogenase Fe protein (NifH). nih.govnih.gov

ATP-Dependence: Both enzymes require the binding and hydrolysis of ATP by the reductase component (ChlL₂ or NifH) to drive the transfer of electrons to the catalytic component. ebi.ac.uknih.gov This process involves the transient association and dissociation of the two components.

Electron Transfer Pathway: The general mechanism of electron flow is conserved. Electrons are first transferred from an external donor (like ferredoxin) to the reductase component, which then, in an ATP-dependent manner, transfers them one at a time to the catalytic component. wikipedia.orgnih.gov From the catalytic component's iron-sulfur cluster, the electrons are finally delivered to the substrate. wikipedia.org

Iron-Sulfur Clusters: Both enzymes rely on iron-sulfur clusters as essential cofactors for electron transfer. nih.govebi.ac.uk

Differences:

Substrate and Reaction: The most fundamental difference lies in their respective substrates and reactions. DPOR reduces the C17=C18 double bond of the large, planar protochlorophyllide a molecule, a two-electron reduction. wikipedia.orgnih.gov In contrast, nitrogenase reduces the small, triple-bonded dinitrogen (N₂) molecule to ammonia, a complex six-electron reduction (eight electrons are consumed in total due to concomitant H₂ evolution). nih.gov

Catalytic Cofactor: While both have iron-sulfur clusters, the catalytic site of nitrogenase contains the complex Iron-Molybdenum Cofactor (FeMoco), which is absent in DPOR. wikipedia.orgnih.gov DPOR's catalytic component uses a [4Fe-4S] cluster, whereas the nitrogenase MoFe protein contains both the P-cluster ([8Fe-7S]) and the FeMoco cofactor. nih.gov The spatial arrangement of DPOR's [4Fe-4S] cluster and its substrate is, however, remarkably similar to that of the P-cluster and FeMo-cofactor in nitrogenase. nih.gov

Energetics: The reduction of protochlorophyllide requires significantly less energy input than nitrogen fixation. DPOR utilizes 4 ATP molecules for the two-electron reduction, while nitrogenase consumes a minimum of 16 ATP molecules to reduce one molecule of N₂. wikipedia.org

Sensitivity of DPOR Activity to Molecular Oxygen

A critical characteristic of DPOR, inherited from its nitrogenase-like ancestor, is its extreme sensitivity to molecular oxygen. wikipedia.orgnih.govarrogantgenome.com This sensitivity is a major evolutionary driver for the emergence of the oxygen-insensitive LPOR. nih.gov The inactivation of DPOR by oxygen is primarily due to the vulnerability of its iron-sulfur clusters. arrogantgenome.commdpi.com

Research on DPOR from the cyanobacterium Leptolyngbya boryana has demonstrated that the L-protein (ChlL₂) component is the primary target of oxygen. nih.govoup.com In experimental conditions, the activity of the purified L-protein was lost within five minutes of exposure to air. nih.govoup.com In contrast, the catalytic NB-protein (ChlN-ChlB)₂ was more stable, retaining activity for over 30 minutes under aerobic conditions. nih.govoup.com The [4Fe-4S] cluster within the L-protein is likely disassembled or irreversibly oxidized in the presence of O₂, rendering it incapable of transferring electrons to the catalytic core. mdpi.com

This pronounced oxygen lability poses a significant challenge for oxygenic photosynthetic organisms like cyanobacteria, algae, and gymnosperms, which produce O₂ during photosynthesis yet rely on DPOR for chlorophyll synthesis in the dark. oup.com These organisms must have evolved protective mechanisms to shield the DPOR enzyme, particularly the ChlL subunit, from oxygen damage, allowing them to maintain the ability to green in the absence of light. nih.govoup.com The high oxygen concentration in certain environments is thought to be a selective pressure leading to the loss of DPOR in some lineages, such as in an Antarctic green alga found in a hyper-oxygenated lake. arrogantgenome.com

Comparative Enzymology of LPOR and DPOR in Chlorophyll Biosynthesis

LPOR and DPOR represent a fascinating case of convergent evolution, where two structurally and mechanistically distinct enzymes catalyze the identical stereospecific reduction of protochlorophyllide a. researchgate.netcabidigitallibrary.org Their differences in structure, cofactors, energy source, and regulation reflect their separate evolutionary origins and adaptation to different environmental niches. nih.gov

LPOR (Light-Dependent Protochlorophyllide Oxidoreductase):

Structure: A single polypeptide chain of approximately 40 kDa. wikipedia.orgpnas.org It is a monomeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.orgpnas.org

Energy Source: Directly uses the energy of light. researchgate.net The substrate, protochlorophyllide a, bound to the enzyme acts as a photoreceptor.

Cofactor: Requires NADPH as the source of reducing equivalents (hydride). wikipedia.org

Catalytic Mechanism: The enzyme binds both NADPH and protochlorophyllide a. Upon absorption of a photon by the substrate, the excited protochlorophyllide facilitates a direct hydride transfer from the pro-S face of the NADPH nicotinamide ring to the C17 position of the substrate. This is followed by a proton transfer from a conserved tyrosine residue within the active site to the C18 position. wikipedia.orgacs.org

Oxygen Sensitivity: Insensitive to molecular oxygen, allowing it to function efficiently in the oxygen-rich environment of an active chloroplast. arrogantgenome.comportlandpress.com

Distribution: Found in all oxygenic photosynthetic organisms, including cyanobacteria, algae, and all plants. It is the sole enzyme for this reaction in angiosperms (flowering plants). researchgate.netportlandpress.com

DPOR (Dark-Operative Protochlorophyllide Oxidoreductase):

Structure: A complex, three-subunit enzyme (ChlL, ChlN, ChlB) homologous to nitrogenase. wikipedia.orgpnas.org

Energy Source: Dependent on the chemical energy from ATP hydrolysis. researchgate.netpnas.org

Cofactor: Uses reduced ferredoxin as the ultimate electron donor and contains [4Fe-4S] clusters for internal electron transfer. nih.gov

Catalytic Mechanism: Involves a multi-step process of ATP-dependent electron transfer from the ChlL₂ component to the (ChlN/ChlB)₂ catalytic component, which then reduces the substrate. nih.govnih.gov

Oxygen Sensitivity: Highly sensitive to molecular oxygen, particularly the ChlL subunit. wikipedia.orgnih.gov

Distribution: Found in anoxygenic photosynthetic bacteria, cyanobacteria, green algae, bryophytes, pteridophytes, and gymnosperms. It has been lost in angiosperms. wikipedia.orgresearchgate.net

The coexistence of both enzymes in many organisms, from cyanobacteria to gymnosperms, suggests that each provides a distinct advantage. researchgate.net DPOR allows for chlorophyll synthesis in the dark or in very low light conditions, such as deep within a water column or for seedlings germinating underground. researchgate.net LPOR, on the other hand, provides an efficient, oxygen-tolerant mechanism to rapidly synthesize chlorophyll when light is available, which is crucial for the development and maintenance of the photosynthetic apparatus in angiosperms. portlandpress.com

| Characteristic | LPOR (Light-Dependent) | DPOR (Dark-Operative) |

|---|---|---|

| Evolutionary Origin | Short-chain dehydrogenase/reductase (SDR) superfamily | Nitrogenase-like enzyme family |

| Structure | Single subunit (~40 kDa) | Three subunits (ChlL, ChlN, ChlB) in a multi-protein complex |

| Energy Source for Catalysis | Light | ATP hydrolysis |

| Reductant/Cofactor | NADPH | Reduced ferredoxin, [4Fe-4S] clusters |

| Oxygen Sensitivity | Insensitive | Highly sensitive |

| Organismal Distribution | All oxygenic phototrophs (sole enzyme in angiosperms) | Anoxygenic photosynthetic bacteria, cyanobacteria, algae, gymnosperms |

Regulation of Protochlorophyll a Biosynthesis and Accumulation

Transcriptional and Translational Control of Pathway Enzymes

The biosynthesis of protochlorophyllide (B1199321) a is governed by a suite of enzymes whose expression is tightly controlled at both the transcriptional and translational levels. This ensures that the production of chlorophyll (B73375) precursors is synchronized with the developmental and environmental status of the plant.

At the transcriptional level, the expression of many genes involved in the tetrapyrrole biosynthetic pathway, which leads to protochlorophyllide a, is induced by light. nih.govoup.com This light-mediated induction is crucial for providing the necessary chlorophyll for the assembly of the photosynthetic apparatus during de-etiolation. nih.gov Key transcription factors, such as PHYTOCHROME-INTERACTING FACTORs (PIFs), act as negative regulators in the dark, repressing the expression of chlorophyll biosynthesis genes. frontiersin.orgoup.com Upon illumination, phytochromes trigger the degradation of PIFs, lifting this repression. oup.com Conversely, positive regulators like ELONGATED HYPOCOTYL 5 (HY5) and GOLDEN2-LIKE (GLK) transcription factors are activated by light and promote the expression of these genes. oup.comresearchgate.net

Translational control adds another layer of regulation. For instance, phytochromes can also regulate gene expression at the translational level in the cytosol. The active form of phytochrome (B1172217) B interacts with the cytosolic protein PENTA1 (PNT1), which in turn binds to the mRNA of protochlorophyllide oxidoreductase (PORA) and inhibits its translation. pnas.org This demonstrates a mechanism where light signals are transmitted to control the synthesis of a key enzyme in the chlorophyll pathway directly at the translational level. pnas.org

Post-translational modifications and protein stability are also critical. The rate-limiting enzyme in the pathway, glutamyl-tRNA reductase (GluTR), is subject to complex post-translational control involving various proteins that modulate its activity and stability. frontiersin.orgoup.com Similarly, the stability and activity of protochlorophyllide oxidoreductase (POR), the enzyme that converts protochlorophyllide a to chlorophyllide a, are regulated through interactions with other proteins and by light itself. maxapress.com

Light-Mediated Regulation of Protochlorophyllide Reduction

The reduction of protochlorophyllide a to chlorophyllide a is a pivotal and often rate-limiting step in chlorophyll biosynthesis, particularly in angiosperms. This reaction is catalyzed by the light-dependent enzyme NADPH:protochlorophyllide oxidoreductase (LPOR), making light a direct and essential regulator of this process. maxapress.comnih.gov

In the absence of light, angiosperms cannot convert protochlorophyllide a and thus accumulate it, leading to an etiolated state. nih.gov The LPOR enzyme forms a ternary complex with its substrates, protochlorophyllide a and NADPH, which accumulates in the prolamellar bodies of etioplasts in the dark. maxapress.comsoton.ac.uk Upon illumination, the complex absorbs light energy, triggering the reduction of protochlorophyllide a. maxapress.com

The efficiency of this photoreduction is dependent on the quality of light. Research has shown that the quantum yield of the reaction is significantly higher under red light compared to blue light. maxapress.com

Phytochrome-Dependent Modulation of Protochlorophyllide Levels

Phytochromes, as primary photoreceptors for red and far-red light, play a crucial role in modulating the levels of protochlorophyllide a. They achieve this primarily by regulating the expression of the POR genes. maxapress.comfrontiersin.org

Phytochrome A (phyA) and phytochrome B (phyB) have been shown to positively regulate the expression of LPOR genes in response to white light, thereby promoting chlorophyll biosynthesis. maxapress.com For instance, in Arabidopsis, both phyA and phyB contribute to the induction of chlorophyll biosynthesis genes in red and far-red light. frontiersin.org However, prolonged exposure to far-red light can lead to a suppression of LPOR gene expression by phyA, which can result in irreversible plastid damage and inhibit proper greening. maxapress.com

Phytochromes also influence the levels of protochlorophyllide a indirectly by controlling the expression of transcription factors that regulate the chlorophyll biosynthetic pathway. In the dark, PIFs, which are negatively regulated by phytochromes, inhibit several genes in the pathway, such as those encoding glutamyl-tRNA reductase and the H subunit of Mg-chelatase, thereby reducing the accumulation of protochlorophyllide a. frontiersin.org Upon light exposure, the degradation of PIFs relieves this inhibition, allowing for an increased flux through the pathway. frontiersin.org

Blue Light Receptor Involvement in Regulation

Blue light receptors, primarily cryptochromes, also participate in the regulation of protochlorophyllide a levels and chlorophyll biosynthesis, often in synergy with phytochromes. oup.comhu-berlin.deucla.edu

In Arabidopsis roots, for example, blue light is more effective than red light at inducing chloroplast development, and this response involves a strong synergistic interaction between cryptochromes and phytochromes. oup.com Cryptochrome 1 (cry1) is a major photoreceptor in this response, but either phyA or phyB is also required for the full response to blue light. oup.com

The induction of key chlorophyll biosynthesis genes, including HEMA1 (encoding glutamyl-tRNA reductase), CHLH (encoding the H subunit of Mg-chelatase), and GUN4, occurs under blue and red light but not in darkness or under far-red light, suggesting the involvement of both cryptochromes and phytochromes. frontiersin.orgsoton.ac.uk

Feedback Mechanisms within the Tetrapyrrole Biosynthetic Pathway

The tetrapyrrole biosynthetic pathway is subject to stringent feedback regulation to prevent the accumulation of phototoxic intermediates like protochlorophyllide a and to balance the production of chlorophyll with that of other essential tetrapyrroles like heme. nih.govontosight.ai

A primary point of feedback control is the synthesis of 5-aminolevulinic acid (ALA), the first committed precursor of the pathway. oup.com The end product of the iron branch of the pathway, heme, is a known feedback inhibitor of ALA synthesis. nih.gov An increase in the free heme pool can directly inhibit the activity of glutamyl-tRNA reductase (GluTR), the rate-limiting enzyme for ALA formation. nih.gov

Protochlorophyllide a itself, or a derivative, also exerts feedback control over its own synthesis. plos.org The FLUORESCENT (FLU) protein plays a key role in this process. oup.comoup.com In the dark, FLU interacts with GluTR, and this interaction is thought to be stabilized by the accumulation of the protochlorophyllide-POR-NADPH complex. oup.comoup.com This leads to the inhibition of GluTR activity, thus downregulating the entire pathway and preventing excessive protochlorophyllide a accumulation. oup.comoup.com Overexpression of PORC, which reduces protochlorophyllide levels, has been shown to release this feedback inhibition, leading to increased ALA synthesis and upregulation of several downstream chlorophyll biosynthetic enzymes. plos.org

The GENOMES UNCOUPLED 4 (GUN4) protein, which stimulates the activity of Mg-chelatase, is also implicated in a post-translational feedback mechanism that acts on ALA synthesis in response to the activity of the magnesium branch and the accumulation of Mg-porphyrins. oup.com

| Regulatory Molecule | Target Enzyme/Process | Mode of Action |

| Heme | Glutamyl-tRNA reductase (GluTR) | Feedback inhibition of enzyme activity. nih.gov |

| Protochlorophyllide a | 5-aminolevulinic acid (ALA) synthesis | Feedback inhibition mediated by the FLU protein. plos.org |

| FLUORESCENT (FLU) | Glutamyl-tRNA reductase (GluTR) | Binds to GluTR to inhibit ALA synthesis, especially in the dark. oup.comoup.com |

| GENOMES UNCOUPLED 4 (GUN4) | Mg-chelatase / ALA synthesis | Stimulates Mg-chelatase and is part of a feedback loop regulating ALA synthesis. oup.com |

Endogenous and Environmental Factors Influencing Protochlorophyllide a Pool Size

Endogenous Factors:

Developmental Age: The expression of genes encoding enzymes for chlorophyll biosynthesis, and consequently the accumulation of protochlorophyllide a, is under developmental control. nih.gov In pea seedlings, for example, the expression of these genes is primarily regulated by endogenous factors related to leaf developmental age rather than by light in the early stages. nih.gov Different isoforms of POR are expressed at different developmental stages; for instance, PORA is abundant in young, dark-grown seedlings, while PORB and PORC are more prevalent in mature, light-grown plants. nih.govunit.no

Phytohormones: Plant hormones play a significant role in regulating protochlorophyllide a levels.

Cytokinins promote chlorophyll biosynthesis by enhancing ALA synthesis and increasing POR activity. oup.com They can accelerate the greening process. maxapress.com

Gibberellins (GAs) are also involved, with GATA transcription factors that are suppressed by GAs regulating POR levels. oup.com

Ethylene (B1197577) can repress the accumulation of protochlorophyllide a in etiolated seedlings, which is considered a protective mechanism against photooxidative damage upon initial light exposure. frontiersin.org

Auxin has been shown to inhibit the expression of PORA and GUN5 by binding to their promoters. maxapress.com

Abscisic acid generally has an inhibitory effect on chlorophyll synthesis. maxapress.com

Environmental Factors:

Light: As detailed in section 4.2, light is the most critical environmental factor. Its presence is required for the conversion of protochlorophyllide a to chlorophyllide a in angiosperms, and its quality and intensity regulate the expression of biosynthetic genes. oup.comsoton.ac.uk

Temperature: Temperature stress can affect the protochlorophyllide a pool. For instance, extreme temperatures can impair plastid development and arrest the Shibata shift, a spectral change that occurs after the initial photoreduction of protochlorophyllide a. nih.gov

Water Availability: Water stress can also lead to an arrest of the Shibata shift, indicating an impairment in the processes immediately following protochlorophyllide a reduction. nih.gov

Nutrient Availability: The availability of essential nutrients, particularly metals required for tetrapyrrole synthesis, can influence the protochlorophyllide a pool. For example, iron is a cofactor for enzymes in the heme branch, and its availability can indirectly affect the flux towards chlorophyll by modulating heme levels and the associated feedback regulation. nih.gov

Oxygen: The availability of oxygen is crucial for several steps in the tetrapyrrole pathway. researchgate.net

pH: In phytoplankton, changes in pH have been shown to affect the abundance of different lipid classes, including those that make up the thylakoid membranes where chlorophyll biosynthesis occurs, which could indirectly influence the protochlorophyllide a pool. copernicus.org

| Factor | Effect on Protochlorophyllide a Pool Size | Key Mediators/Mechanisms |

| Endogenous | ||

| Developmental Age | Varies with age and tissue type. | Differential expression of POR isoforms (PORA, PORB, PORC). nih.govnih.gov |

| Cytokinins | Decrease (by promoting conversion) | Promotion of ALA synthesis and POR activity. maxapress.comoup.com |

| Gibberellins | Modulated | Regulation of POR levels via GATA factors. oup.com |

| Ethylene | Decrease (in etiolated seedlings) | Repression of accumulation to prevent photodamage. frontiersin.org |

| Auxin | Increase (by inhibiting conversion) | Inhibition of PORA expression. maxapress.com |

| Abscisic Acid | Increase (by inhibiting synthesis) | General inhibitory effect on chlorophyll biosynthesis. maxapress.com |

| Environmental | ||

| Light | Decrease (by promoting conversion) | Direct requirement for LPOR activity. maxapress.comnih.gov |

| Temperature Stress | Can lead to accumulation | Impairment of plastid development and subsequent reactions. nih.gov |

| Water Stress | Can lead to accumulation | Arrest of the Shibata shift. nih.gov |

| Iron Availability | Modulated | Affects heme synthesis and feedback regulation. nih.gov |

Photoreduction and Photochemical Reactions of Protochlorophyll Ide

Spectroscopic Characterization of Phototransformable Protochlorophyllide (B1199321) Forms

In dark-grown plants, Pchlide exists in several spectrally distinct forms. These forms are characterized by their specific absorption and fluorescence emission maxima, which reflect the pigment's interaction with the POR enzyme and its surrounding environment.

At least two primary phototransformable forms of Pchlide have been identified in vivo: Pchlide 634 and Pchlide 650. oup.com These designations are based on their respective absorption maxima. Dark-grown Chlorella regularis mutant cells accumulate both Pchlide 634, with an absorption maximum at 634 nm, and Pchlide 650, with an absorption maximum at 650 nm. oup.com Another major photoactive form, often predominant, is Pchlide 655/650, which exhibits a fluorescence emission maximum at 655 nm and an absorption maximum around 650 nm. msu.ru

Non-photoactive Pchlide forms also exist, such as one with a fluorescence emission maximum at 633 nm and an absorption maximum at 628 nm. nih.govnih.gov This form is generally considered to be monomeric Pchlide not properly bound to the POR enzyme for efficient photoreduction. bioone.org In some species, additional forms have been identified, including Pchlide 643/637. msu.ruresearchgate.net

The following table summarizes the key spectroscopic properties of different protochlorophyllide forms.

| Form Name | Absorption Maximum (nm) | Fluorescence Emission Maximum (nm) | Notes |

| Pchlide 634 | 634 | - | Phototransformable form found in Chlorella regularis. oup.com |

| Pchlide 650 | 650 | - | Phototransformable form found in Chlorella regularis. oup.com |

| Pchlide 655/650 | ~650 | 655 | Often the dominant photoactive form in etiolated leaves. msu.runih.gov |

| Pchlide 633/628 | 628 | 633 | Considered a non-photoactive or poorly photoactive form. nih.govnih.gov |

| Pchlide 643/637 | 637 | 643 | Another identified protochlorophyllide form. msu.ruresearchgate.net |

This table is based on data from multiple sources and represents typical values observed in various plant species.

Low-temperature spectroscopy is a powerful tool for trapping and characterizing transient intermediates in the photoreduction process. msu.ru Illumination of etiolated leaves at cryogenic temperatures (e.g., 77 K) allows for the stabilization of short-lived species that would otherwise decay rapidly at physiological temperatures. msu.ru

Upon illumination at low temperatures, a decrease in the fluorescence quantum yield of the active Pchlide form is observed, often without the immediate appearance of new fluorescence bands. msu.ru This indicates the formation of a non-fluorescent or weakly fluorescent intermediate. One such intermediate, designated X690, is characterized by a broad absorbance band around 690 nm. msu.ru Further studies have revealed that X690 might consist of two forms with absorption maxima at 697 nm and 688 nm. scirp.org

Another proposed early intermediate is a reversible species, denoted as "R," which is thought to precede the formation of X690. scirp.org The formation of "R" is associated with the initial quenching of Pchlide fluorescence upon illumination at very low temperatures. scirp.org In vitro studies using purified POR have identified a non-fluorescent intermediate with a broad absorbance band at 696 nm (A696) that forms at temperatures below 200 K. pnas.org This intermediate is suggested to be an ion radical complex. pnas.org The formation of this intermediate is a photochemical step, while its subsequent conversion to chlorophyllide is a nonphotochemical process that can occur in the dark at temperatures above -50°C. pnas.org

The following table outlines the key intermediates identified through low-temperature spectroscopy.

| Intermediate | Key Spectroscopic Feature | Formation Conditions |

| R | Quenching of Pchlide fluorescence | Illumination at very low temperatures (e.g., 77 K) scirp.org |

| X690 | Broad absorbance around 690 nm | Illumination at low temperatures msu.ru |

| A696 | Broad absorbance band at 696 nm | Photochemical reaction below 200 K in vitro pnas.org |

Absorption and Fluorescence Emission Maxima (e.g., Pchlide 634, Pchlide 650)

Quantum Efficiency and Kinetics of Photoreduction

The quantum efficiency of Pchlide photoreduction, which is the ratio of the number of molecules converted to Chlide to the number of photons absorbed, has been a subject of investigation. Kinetic measurements have shown that photoreduction saturates at a lower photon flux density compared to photo-bleaching, suggesting a higher quantum yield for photoreduction. nih.govresearchgate.netresearchgate.net In one study using purified POR, the quantum efficiency for the photoreduction of Pchlide to Chlide was calculated to be 21%. pnas.org However, at low temperatures, the quantum yield of the photoinduced quenching of Pchlide fluorescence is significantly lower than the quantum yield of photoreduction at room temperature. msu.ru

The kinetics of the photoreduction reaction at room temperature are dependent on the concentrations of the enzyme (POR) and the substrate (Pchlide), as well as the light intensity. pnas.org The reaction can be modeled as a monoexponential law based on absorbance and fluorescence kinetics. researchgate.net

Primary Photophysical and Photochemical Events

The primary event in Pchlide photoreduction is the absorption of a photon by the Pchlide molecule within the ternary Pchlide-POR-NADPH complex. researchgate.net This leads to the formation of an excited state. The subsequent events involve electron and proton transfer to reduce the C17=C18 double bond of the porphyrin ring.

The photoreduction process is thought to involve two photons. researchgate.net The first photon is believed to activate the enzyme-substrate complex, inducing conformational changes necessary for catalysis. researchgate.net The second photon then initiates the photochemical reaction, leading to the formation of a catalytic intermediate. researchgate.net The initial photochemical step, which can occur at very low temperatures, leads to the formation of a non-fluorescent intermediate, likely an ion radical complex. pnas.orgnih.gov This is followed by dark, temperature-dependent steps that complete the reduction to Chlide. pnas.org The first intermediate is proposed to be a complex with charge transfer between Pchlide and the hydride ion donor, NADPH, with a conserved tyrosine residue of POR acting as the proton donor. nih.gov

Pathways of Formation and Transformation of Primary Chlorophyllide Forms (e.g., Chlide 672, Chlide 685)

The photoreduction of different Pchlide forms leads to the formation of distinct primary Chlide forms. In the Chlorella regularis mutant, the phototransformation of Pchlide 634 initially yields a form absorbing at 648 nm, which is then converted to Chlide 672 (with an absorption maximum at 672 nm). oup.com In the same organism, Pchlide 650 is phototransformed into Chlide 685 (absorbing at 685 nm). oup.com

Following its formation, Chlide 685 undergoes a subsequent dark spectral shift, known as the "Shibata shift," to a form absorbing at a shorter wavelength, Chlide 667. oup.com The first detectable product of photoreduction in bean leaves is a Chlide form that emits fluorescence at 690 nm. researchgate.net Time-resolved fluorescence spectroscopy at room temperature has revealed the formation of four primary Chlide forms with fluorescence maxima at 684, 690, 695-697, and 706 nm. msu.ru These primary Chlide forms undergo further transformations, both light-dependent and dark, leading to the various chlorophyll (B73375) forms found in the photosynthetic apparatus. researchgate.net

The following table illustrates the transformation pathways from protochlorophyllide to primary chlorophyllide forms.

| Initial Protochlorophyllide Form | Intermediate/Primary Chlorophyllide Form | Subsequent Transformation |

| Pchlide 634 | Pchlide 648 → Chlide 672 | → Chlorophyll a oup.com |

| Pchlide 650 | Chlide 685 | → Chlide 667 (Shibata shift) oup.com |

| Photoactive Pchlide | Chlide (fluorescence at 690 nm) | Undergoes "rapid" and "Shibata" shifts researchgate.net |

Wavelength Dependence of Photoreduction and Photooxidation

The efficiency of Pchlide photoreduction and the occurrence of competing photooxidation processes are dependent on the wavelength of the irradiating light. nih.govresearchgate.netresearchgate.net

Short-wavelength light (e.g., 625-630 nm) primarily induces photooxidation (bleaching) of Pchlide. nih.govresearchgate.netresearchgate.net The short-wavelength absorbing Pchlide form (absorbing at 628 nm and emitting at 633 nm) is thought to sensitize this photooxidation process, which likely involves reactive oxygen species. nih.govresearchgate.net

Intermediate wavelengths (e.g., 630-640 nm) can cause both photoreduction and photooxidation. nih.govresearchgate.netresearchgate.net

Longer wavelengths (above 640 nm) predominantly lead to photoreduction. nih.govresearchgate.netresearchgate.net

Interestingly, low intensities of short-wavelength light (e.g., 628 nm) can stimulate the photoreduction of the longer-wavelength Pchlide forms. nih.govresearchgate.netresearchgate.net The catalytic efficiency of the photoreduction reaction is also reported to be 3–7 times higher under red light (647 nm) compared to blue light (407 nm). maxapress.com

Genetic and Molecular Biology of Protochlorophyll a Metabolism

Identification and Characterization of Genes Encoding Protochlorophyllide (B1199321) Reductases (LPOR, DPOR subunits)

The reduction of protochlorophyllide to chlorophyllide is a critical step in chlorophyll (B73375) biosynthesis, catalyzed by two distinct enzymes: the light-dependent protochlorophyllide oxidoreductase (LPOR) and the dark-operative protochlorophyllide oxidoreductase (DPOR). researchgate.net

Light-dependent Protochlorophyllide Oxidoreductase (LPOR) is a single-subunit enzyme encoded by the nuclear genome. researchgate.netpnas.org This photoenzyme requires light for its catalytic activity and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. pnas.org LPOR is the sole protochlorophyllide reductase in flowering plants (angiosperms), which explains why these plants fail to green in the dark. researchgate.netpnas.org In contrast, cyanobacteria, algae, and non-flowering plants possess both LPOR and DPOR. pnas.org The gene encoding LPOR, often designated as POR, has been identified and characterized in numerous plant species.

Dark-operative Protochlorophyllide Oxidoreductase (DPOR) is a multi-subunit enzyme complex that catalyzes the reduction of protochlorophyllide in a light-independent manner. researchgate.netoup.com This enzyme is homologous to nitrogenase and is composed of three subunits encoded by the chlL, chlN, and chlB genes. oup.comresearchgate.net These genes are typically located in the plastid genome. scispace.com The chlL and chlN genes are often co-transcribed as an operon, which is a conserved feature in cyanobacteria. oup.comresearchgate.net The ChlB subunit is considered a core component of the DPOR complex. researchgate.netscispace.com The presence of DPOR allows organisms like gymnosperms, algae, and cyanobacteria to synthesize chlorophyll and assemble functional photosynthetic apparatuses even in the absence of light. researchgate.netscispace.com

Interactive Data Table: Genes Encoding Protochlorophyllide Reductases

| Enzyme | Gene(s) | Encoded By | Subunits | Light Requirement | Organismal Distribution |

| LPOR | POR | Nucleus | Single | Dependent | Cyanobacteria, Algae, Non-flowering & Flowering Plants |

| DPOR | chlL, chlN, chlB | Plastid | Three (ChlL, ChlN, ChlB) | Independent | Cyanobacteria, Algae, Non-flowering Plants |

Analysis of Chlorophyll-Deficient Mutants Impaired in Protochlorophyll (B228337) a Synthesis or Conversion

The study of mutants with defects in chlorophyll synthesis has been instrumental in elucidating the genetic control of protochlorophyllide a metabolism. These mutants often exhibit a yellow or pale green (chlorotic) phenotype due to reduced chlorophyll content and impaired chloroplast development. nih.govcas.cz

Analysis of such mutants can pinpoint specific steps in the chlorophyll biosynthetic pathway that are blocked. For instance, some mutants show an accumulation of protochlorophyllide a precursors like protoporphyrin IX and Mg-protoporphyrin IX, while having reduced levels of chlorophyll. nih.gov This accumulation suggests a blockage in a downstream step, such as the conversion of protochlorophyllide a to chlorophyllide a. nih.gov For example, the ygl18 mutant in rice, which has a defect in the magnesium protoporphyrin IX methyltransferase (ChlM), shows yellow-green leaves and decreased chlorophyll levels. frontiersin.org Similarly, mutants with impaired NADPH:protochlorophyllide oxidoreductase B (OsPORB) in rice are essential for chlorophyll synthesis, particularly under high-light conditions. frontiersin.org

Furthermore, phytochrome (B1172217) chromophore-deficient mutants, such as the aurea and yellow-green-2 mutants of tomato, also display a chlorophyll-deficient phenotype. nih.gov These mutants have impaired chloroplast development and reduced chlorophyll levels. nih.gov This highlights the intricate connection between light perception, signaling pathways, and the regulation of tetrapyrrole biosynthesis, including protochlorophyllide a. nih.gov

Interactive Data Table: Examples of Chlorophyll-Deficient Mutants

| Mutant | Organism | Affected Gene/Process | Phenotype | Accumulated Precursor(s) |

| ygl18 | Rice | Magnesium protoporphyrin IX methyltransferase (ChlM) | Yellow-green leaves, reduced chlorophyll | Not specified |

| fgl | Rice | NADPH:protochlorophyllide oxidoreductase B (OsPORB) | Faded green leaves | Not specified |

| aurea | Tomato | Phytochrome chromophore biosynthesis | Pale, yellow-green leaves, reduced chlorophyll | Protoporphyrin IX |

| yl1 | Tree Peony | Unknown, mapped to a specific genomic region | Yellow leaves, reduced chlorophyll | Not specified |

| B. napus mutant | Brassica napus | Unknown, mapped to chromosome A01 | Yellowish leaves, reduced chlorophyll | Protoporphyrin IX, Mg-protoporphyrin IX, Protochlorophyllide |

Plastid and Nuclear Genome Interactions in Regulating Protochlorophyll a Accumulation

The biogenesis of functional chloroplasts requires a highly coordinated expression of genes located in both the nuclear and plastid genomes. nih.govusp.br While the nucleus plays a primary role in controlling chloroplast development, signals originating from the plastids, known as retrograde signals, regulate the expression of nuclear genes encoding photosynthesis-related proteins. nih.govoup.com

Perturbations in plastid processes, such as the inhibition of plastid protein synthesis or tetrapyrrole biosynthesis, can lead to a decrease in the transcription of nuclear genes for photosynthetic proteins. nih.gov This indicates that the state of the plastid, including the levels of intermediates in the chlorophyll biosynthetic pathway like protochlorophyllide a, influences nuclear gene expression. nih.govmdpi.com For example, the accumulation of certain tetrapyrroles can act as a retrograde signal.

The genomes uncoupled (gun) mutants in Arabidopsis have been crucial in dissecting these signaling pathways. nih.gov These mutants continue to express nuclear photosynthesis genes even when plastid development is inhibited, suggesting a disruption in the retrograde signaling pathway. nih.gov This demonstrates the existence of signaling pathways that communicate the metabolic status of the plastid, including the flux through the chlorophyll synthesis pathway, to the nucleus to modulate gene expression accordingly.

Cytokinins, a class of plant hormones, also play a role in regulating both nuclear and plastid gene expression related to chloroplast development. oup.com They can upregulate nuclear genes encoding proteins like the chlorophyll a/b binding proteins and subunits of RuBisCO. oup.com Furthermore, cytokinin-dependent regulation of chloroplast genes involves specific nuclear-encoded sigma factors that control the activity of the plastid RNA polymerase. oup.com

Gene Expression Profiling During Etioplast-to-Chloroplast Transition

The transition from a dark-grown etioplast to a light-exposed chloroplast is a rapid and dramatic developmental process that involves significant changes in gene expression. frontiersin.orgnih.gov Etioplasts contain low levels of transcripts for photosynthesis-related genes. frontiersin.org Upon illumination, there is a massive and rapid induction of both nuclear and plastid gene expression to build the photosynthetic apparatus. oup.comfrontiersin.org

Transcriptome analyses during de-etiolation have revealed distinct phases of gene expression. nih.gov There is a rapid, genome-wide increase in the transcript levels of photosynthesis-related genes, which typically peaks within hours of light exposure before declining to steady-state levels. frontiersin.orgnih.gov This initial surge in mRNA is followed by the translation of these proteins. frontiersin.org

Studies in various plant species have shown that the expression of nuclear-encoded genes for components of the photosystems and the chlorophyll biosynthetic pathway is strongly upregulated by light. nih.govoup.com Concurrently, the plastid's transcriptional machinery is activated, leading to increased transcription of plastid-encoded genes, such as the core subunits of the photosystems and ATP synthase. diva-portal.org This coordinated transcriptional reprogramming ensures the timely synthesis and assembly of all the components necessary for a functional chloroplast, including the enzymes and substrates involved in protochlorophyllide a metabolism. nih.gov

Interactive Data Table: General Gene Expression Trends During Etioplast-to-Chloroplast Transition

| Gene Category | Location | Expression Change upon Illumination | Timing of Peak Expression |

| Photosynthesis-related (e.g., Lhcb, PsbA) | Nucleus & Plastid | Strong upregulation | Hours after light exposure |

| Chlorophyll biosynthesis enzymes | Nucleus | Upregulation | Early in de-etiolation |

| Plastid-encoded RNA polymerase subunits | Plastid | Upregulation | Early in de-etiolation |

| General metabolic enzymes | Nucleus & Plastid | Varied | Throughout the transition |

Physiological Roles and Developmental Significance of Protochlorophyll a

Critical Role in Etiolated Seedling Greening

In angiosperms, the conversion of protochlorophyllide (B1199321) a to chlorophyllide a is a strictly light-dependent process. wikipedia.orgresearchgate.netcas.cz This step is catalyzed by the nuclear-encoded, plastid-localized enzyme light-dependent protochlorophyllide oxidoreductase (LPOR). maxapress.comcabidigitallibrary.orgnih.gov When a seedling germinates in the dark, it undergoes skotomorphogenesis, a developmental program characterized by an elongated hypocotyl, closed and unexpanded cotyledons, and the absence of chlorophyll (B73375). nih.gov During this time, chlorophyll synthesis is arrested at the protochlorophyllide a stage, which accumulates in the etioplasts, a precursor to the chloroplast. soton.ac.ukfrontiersin.org

Upon first exposure to light, a process known as de-etiolation or greening is initiated. tandfonline.com The energy from light is captured by the protochlorophyllide a molecule itself, which is bound in a ternary complex with LPOR and NADPH. maxapress.comnih.govnih.gov This photoexcitation triggers the reduction of protochlorophyllide a to chlorophyllide a, a critical and rate-limiting step in chlorophyll biosynthesis. maxapress.comnih.gov This rapid conversion is essential for the seedling to begin synthesizing chlorophyll, the primary pigment for photosynthesis, allowing for the transition to an autotrophic lifestyle. frontiersin.org The efficiency of this process is crucial, as the accumulation of free protochlorophyllide a in the light can be phototoxic, leading to the production of reactive oxygen species (ROS) that can cause cellular damage and photobleaching. wikipedia.orgtandfonline.compnas.org

The plant hormone ethylene (B1197577) has been shown to be crucial for this process, promoting the greening of cotyledons by activating the expression of PORA, a specific isoform of the LPOR enzyme. tandfonline.comresearchgate.net This highlights the intricate hormonal regulation involved in ensuring a successful transition from dark to light growth.

Dynamics of Protochlorophyllide a Accumulation in Dark-Grown Tissues and Organs

In the absence of light, angiosperm seedlings accumulate protochlorophyllide a primarily in the cotyledons, the embryonic leaves that will become the first photosynthetic organs. soton.ac.ukfrontiersin.org This accumulation occurs within the etioplasts, where protochlorophyllide a, LPOR, and NADPH assemble into a highly organized, paracrystalline structure known as the prolamellar body (PLB). cabidigitallibrary.orgnih.govresearchgate.net The PLB is a key feature of etioplasts and serves as a storage site for the components needed for rapid thylakoid membrane formation upon illumination. cabidigitallibrary.org More than 90% of the protein content of PLBs can be LPOR. maxapress.com

The amount of protochlorophyllide a that accumulates is tightly regulated through a feedback mechanism. plos.org The synthesis of δ-aminolevulinic acid (ALA), a precursor in the tetrapyrrole pathway, is a key regulatory point. wikipedia.org This feedback inhibition prevents the excessive buildup of protochlorophyllide a, which would be detrimental to the plant upon light exposure. wikipedia.orgplos.org

Spectral Forms of Protochlorophyllide a in Etiolated Tissues

| Spectral Form | Fluorescence Emission Maximum (nm) | State | Typical Location |

|---|---|---|---|

| Pchlide F632 | ~632 | Non-photoactive | Prothylakoids |

| Pchlide F644 | ~644 | Non-photoactive | Prothylakoids |

| Pchlide F655 | ~655 | Photoactive | Prolamellar Bodies (PLBs) |

This table summarizes the different spectral forms of protochlorophyllide a commonly found in etiolated plant tissues, as identified by their fluorescence emission maxima. The photoactive form, Pchlide F655, is the primary form that is converted to chlorophyllide a upon illumination. pnas.org

Integration of Protochlorophyllide a Synthesis with Photosynthetic Apparatus Assembly and Chloroplast Biogenesis

The synthesis and subsequent photoreduction of protochlorophyllide a are central to chloroplast biogenesis and the assembly of the photosynthetic apparatus. nih.govpnas.org The light-triggered conversion of protochlorophyllide a to chlorophyllide a acts as a 'master switch' for photomorphogenesis. nih.gov This single event initiates a cascade of developmental processes leading to the transformation of the etioplast into a functional chloroplast. pnas.org

Upon illumination, the highly ordered PLB within the etioplast rapidly disassembles, and its lipid and protein components are utilized to form the thylakoid membranes. cabidigitallibrary.orgsoton.ac.uk These membranes house the photosynthetic machinery, including photosystems I and II, cytochrome complexes, and ATP synthase. The newly synthesized chlorophyll, derived from protochlorophyllide a, is inserted into chlorophyll-binding proteins, which are essential for capturing light energy. researchgate.net

The expression of many nuclear and plastid genes encoding photosynthetic proteins is also light-regulated and coordinated with chlorophyll biosynthesis. soton.ac.uk The availability of chlorophyll is a critical factor for the stable assembly and accumulation of the pigment-protein complexes of the thylakoid membrane. nih.gov Therefore, the regulated synthesis of protochlorophyllide a in the dark and its rapid conversion in the light ensure that chlorophyll production is synchronized with the synthesis of other components of the photosynthetic apparatus, leading to the efficient construction of a functional chloroplast. researchgate.net

Influence on Plant Morphogenesis and Developmental Transitions

Protochlorophyllide a and its light-dependent conversion are fundamental to the major developmental transition in a plant's early life: the switch from skotomorphogenesis to photomorphogenesis. nih.govresearchgate.net This transition encompasses a wide range of morphological changes, including the inhibition of hypocotyl elongation, the opening and expansion of cotyledons, and the initiation of true leaf development. bioone.org

The photoreduction of protochlorophyllide a is one of the very first light-dependent reactions that signals the seedling to alter its developmental program. nih.gov While photoreceptors like phytochromes and cryptochromes are the primary sensors of light, the status of the chlorophyll biosynthetic pathway, particularly the levels of protochlorophyllide a and its intermediates, also plays a crucial signaling role. soton.ac.ukfrontiersin.org For instance, the accumulation of protochlorophyllide a can influence the expression of nuclear genes, a process known as retrograde signaling, where the state of the plastid communicates with the nucleus to coordinate cellular activities. maxapress.com

Key Enzymes and Complexes in Protochlorophyllide a Metabolism

| Compound/Complex | Function | Location in Etiolated Seedlings |

|---|---|---|

| Protochlorophyllide a | Precursor to chlorophyllide a; photoreceptor for its own conversion. | Etioplasts (Prolamellar Bodies and Prothylakoids) |

| Light-dependent Protochlorophyllide Oxidoreductase (LPOR) | Enzyme catalyzing the light-dependent reduction of protochlorophyllide a. maxapress.com | Etioplasts (primarily Prolamellar Bodies) |

| LPOR-Pchlide-NADPH Ternary Complex | The photoactive complex responsible for the conversion of protochlorophyllide a to chlorophyllide a. maxapress.comnih.gov | Prolamellar Bodies |

| Chlorophyllide a | The immediate product of protochlorophyllide a photoreduction. researchgate.net | Developing Thylakoids |

This table outlines the primary molecules and complexes involved in the critical step of converting protochlorophyllide a to chlorophyllide a during the greening process.

Evolutionary Aspects of Protochlorophyll a Biosynthesis

Phylogenetic Relationships of Protochlorophyllide (B1199321) Reductases Across Photosynthetic Organisms

The reduction of protochlorophyllide a is catalyzed by two distinct, evolutionarily unrelated enzymes: the light-independent (dark-operative) protochlorophyllide oxidoreductase (DPOR) and the light-dependent protochlorophyllide oxidoreductase (LPOR). wikipedia.orgresearchgate.net Their phylogenetic separation points to different evolutionary origins and pressures.

DPOR (Dark-Operative Protochlorophyllide Oxidoreductase): DPOR is considered the more ancient of the two enzymes. portlandpress.com It is a complex enzyme composed of three subunits that show significant sequence and structural similarity to the components of nitrogenase, the enzyme responsible for nitrogen fixation. wikipedia.orgresearchgate.net Like nitrogenase, DPOR contains iron-sulfur clusters and its activity is ATP-dependent. wikipedia.org This evolutionary link suggests DPOR originated from a nitrogenase-like enzyme in methanogenic archaea in the anoxygenic environment of the early Earth. researchgate.netnih.gov A key characteristic of DPOR is its extreme sensitivity to oxygen; it becomes inactive at atmospheric oxygen concentrations above 3%. wikipedia.org DPOR is found in anoxygenic photosynthetic bacteria, cyanobacteria, green algae, bryophytes, pteridophytes, and gymnosperms. wikipedia.orgnih.govresearchgate.net

LPOR (Light-Dependent Protochlorophyllide Oxidoreductase): LPOR is a single-subunit, monomeric enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.orgportlandpress.com Unlike DPOR, its function is strictly dependent on light and it uses NADPH as a reductant. wikipedia.org LPOR is insensitive to oxygen, a trait that was highly advantageous as oxygen levels rose in the atmosphere. researchgate.net Phylogenetic analyses indicate that LPOR first appeared in cyanobacteria, the architects of the Great Oxidation Event, likely evolving as a response to the detrimental effect of oxygen on the ancestral DPOR. biorxiv.orgacs.org The LPOR gene is thought to have originated in the cyanobacterial genome before the divergence of eukaryotic photosynthetic organisms and was later transferred to eukaryotes via endosymbiosis. researchgate.net LPOR is found in cyanobacteria, algae, gymnosperms, and is the sole protochlorophyllide reductase in angiosperms. portlandpress.comnih.govresearchgate.net

The phylogenetic tree of LPORs reveals that all modern sequences diverged from a single ancestral sequence approximately 1.36 billion years ago. nih.gov Subsequent gene duplication events, particularly in angiosperms after the loss of DPOR genes, led to the evolution of multiple LPOR isoforms (e.g., PORA, PORB, PORC in Arabidopsis thaliana), which have diversified in function. portlandpress.comnih.govbiorxiv.org For instance, PORA is typically expressed in dark-grown seedlings for rapid greening, while PORB and PORC are responsible for chlorophyll (B73375) synthesis in mature, light-grown plants. biorxiv.orgfrontiersin.org

Table 1: Comparison of Protochlorophyllide Reductases

| Feature | DPOR (Dark-Operative) | LPOR (Light-Dependent) |

| Evolutionary Origin | Nitrogenase-like, ancient wikipedia.orgresearchgate.netnih.gov | Short-chain dehydrogenase/reductase (SDR) superfamily wikipedia.orgportlandpress.com |

| Structure | Heterotetrameric catalytic component with transient ATPase dimers wikipedia.org | Monomeric enzyme wikipedia.org |

| Cofactors/Requirements | ATP, Ferredoxin wikipedia.org | NADPH, Light wikipedia.org |

| Oxygen Sensitivity | High; inhibited by O₂ levels >3% wikipedia.org | Insensitive to O₂ researchgate.net |

| Phylogenetic Distribution | Anoxygenic bacteria, cyanobacteria, green algae, gymnosperms wikipedia.orgnih.gov | Cyanobacteria, algae, gymnosperms, angiosperms nih.govresearchgate.net |

Evolutionary Models for the Origin of Light-Dependent and Light-Independent Chlorophyll Synthesis

The existence of two distinct enzymes for the same biochemical reaction is a tale of adaptation to one of the most significant environmental shifts in Earth's history: the rise of atmospheric oxygen.

The prevailing evolutionary model posits that DPOR was the original enzyme for chlorophyll synthesis, evolving in the anaerobic conditions of the early Earth. researchgate.netnih.gov Its structural homology to nitrogenase supports an origin among early prokaryotes in an anoxic world. researchgate.netportlandpress.com For these primordial photosynthetic organisms, DPOR was sufficient to produce (bacterio)chlorophylls.

The game-changer was the evolution of oxygenic photosynthesis in cyanobacteria, which began releasing vast quantities of oxygen into the atmosphere around 2.4 billion years ago—an event known as the Great Oxidation Event. biorxiv.orgfrontiersin.org This rising oxygen was toxic to anaerobic life and inactivated oxygen-sensitive enzymes like DPOR. nih.gov This created a strong selective pressure for an oxygen-tolerant enzyme that could perform the same crucial step in chlorophyll biosynthesis. biorxiv.org LPOR evolved to fill this niche. nih.govbiorxiv.org Being oxygen-insensitive, LPOR could function in a high-oxygen environment. frontiersin.org Its reliance on light was not a disadvantage for an organism that already depended on light for energy.

Following its origin in cyanobacteria, the LPOR gene was passed to eukaryotic phototrophs through the primary endosymbiotic event that gave rise to the chloroplast. nih.gov The gene for LPOR was transferred to the host nucleus, while the DPOR genes remained in the genome of the plastid ancestor. researchgate.netnih.gov

Over evolutionary time, many photosynthetic lineages have retained both DPOR and LPOR, which provides the advantage of being able to synthesize chlorophyll in both light and dark conditions. biorxiv.org This is the case for most algae, mosses, ferns, and gymnosperms. nih.govresearchgate.net However, the angiosperm lineage completely lost the DPOR genes. portlandpress.comnih.gov The reasons for this loss are debated but may relate to changes in light conditions, temperature, or lineage-specific gene loss events. nih.gov This loss made angiosperms entirely dependent on light for chlorophyll synthesis, which is why their seedlings are pale (etiolated) when grown in the dark. wikipedia.org The loss of DPOR in angiosperms was likely followed by duplication and diversification of the LPOR gene, leading to specialized isoforms. portlandpress.comnih.gov

Role of Protochlorophyll (B228337) a as an Early Photopigment in Photosynthetic Evolution

According to the "Granick hypothesis," the biosynthetic pathway of a molecule can reflect its evolutionary history, with earlier intermediates in the pathway having served as the original functional molecules. illinois.edu Applied to chlorophyll, this suggests that the earliest photopigments were simpler tetrapyrroles.

Logic and the Granick hypothesis suggest an evolutionary progression of photopigments starting with protoporphyrin IX, followed by the insertion of magnesium to form Mg-protoporphyrin IX, and then the formation of protochlorophyllide a. researchgate.net These molecules could have functioned in primitive reaction centers before the evolution of the more complex chlorophyll a and bacteriochlorophyll (B101401) a. illinois.eduresearchgate.net Protochlorophyllide a, which is highly fluorescent, possesses the conjugated ring system necessary for light absorption, making it a plausible candidate for an early photopigment. wikipedia.org

It is theorized that these early pigments could have initially served a photoprotective role, dissipating harmful UV radiation, before being co-opted for energy conversion. copernicus.org The enhancement and red-shifting of the absorption spectrum from protoporphyrin IX to protochlorophyllide and finally to chlorophyll would have provided a more efficient means of capturing photons for dissipation and, eventually, for photosynthesis. copernicus.org While the Granick hypothesis has been debated, particularly regarding the evolutionary order of chlorophyll a and bacteriochlorophyll a, it remains a useful framework for considering the stepwise evolution of photosynthetic pigments, with protochlorophyllide a positioned as a critical evolutionary stepping stone. illinois.edunih.gov

Comparative Analysis of Protochlorophyll a Pathways in Angiosperms, Gymnosperms, Algae, and Cyanobacteria

The final step in the synthesis of the chlorophyll chromophore—the reduction of protochlorophyllide a—shows significant variation across major photosynthetic lineages, primarily concerning the presence and reliance on DPOR and LPOR.

Angiosperms: Flowering plants are unique among plants in that they exclusively use the light-dependent LPOR. nih.govwikipedia.org They have lost the genes for DPOR and are therefore incapable of synthesizing chlorophyll in complete darkness. portlandpress.comnih.gov This is why angiosperm seedlings grown in the dark (etiolated) are yellow or white and must rapidly synthesize chlorophyll upon first exposure to light to become photosynthetically active. wikipedia.org They possess multiple LPOR isoforms that are differentially regulated during development. portlandpress.comfrontiersin.org

Gymnosperms: Unlike angiosperms, gymnosperms possess both DPOR and LPOR. wikipedia.orgnih.govresearchgate.net This dual system allows them to synthesize chlorophyll and green even in the absence of light. This is evident in the green color of cotyledons inside a seed before germination and the ability of their seedlings to become green in the dark. wikipedia.org

Algae: The majority of green algae also contain both DPOR and LPOR, enabling them to synthesize chlorophyll in the dark. wikipedia.orgwikipedia.org This is advantageous in low-light aquatic environments. However, multiple independent losses of DPOR have occurred during the evolution of some algal lineages, such as in certain diatoms and euglenophytes. researchgate.net

Cyanobacteria: As the likely originators of LPOR, most cyanobacteria possess both the ancestral DPOR and the more recently evolved LPOR. wikipedia.orgresearchgate.netbiorxiv.org This provides metabolic flexibility, allowing for chlorophyll synthesis under various light conditions. The coexistence of both enzymes in these organisms supports the evolutionary model where LPOR arose to complement, rather than immediately replace, DPOR in an increasingly oxygenated world. biorxiv.org

Table 2: Protochlorophyllide a Reduction Pathways in Major Photosynthetic Groups

| Organism Group | Protochlorophyllide Reductase(s) Present | Ability to Synthesize Chlorophyll in Darkness |

| Angiosperms | LPOR only portlandpress.comnih.gov | No wikipedia.org |

| Gymnosperms | DPOR and LPOR nih.govresearchgate.net | Yes wikipedia.org |

| Algae (most) | DPOR and LPOR wikipedia.orgwikipedia.org | Yes wikipedia.org |

| Cyanobacteria | DPOR and LPOR wikipedia.orgresearchgate.net | Yes wikipedia.org |

| Anoxygenic Bacteria | DPOR only (typically) nih.gov | Yes cas.cz |

Advanced Research Methodologies in Protochlorophyll a Studies

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis